N-[5-(2,4-Dichloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide
CAS No.:
Cat. No.: VC9941955
Molecular Formula: C16H9Cl2N3O2S2
Molecular Weight: 410.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H9Cl2N3O2S2 |
|---|---|
| Molecular Weight | 410.3 g/mol |
| IUPAC Name | N-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C16H9Cl2N3O2S2/c17-11-4-3-9(12(18)7-11)6-13-15(23)21(16(24)25-13)20-14(22)10-2-1-5-19-8-10/h1-8H,(H,20,22)/b13-6- |
| Standard InChI Key | TZWWNLUOUARQEO-MLPAPPSSSA-N |
| Isomeric SMILES | C1=CC(=CN=C1)C(=O)NN2C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/SC2=S |
| SMILES | C1=CC(=CN=C1)C(=O)NN2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=S |
| Canonical SMILES | C1=CC(=CN=C1)C(=O)NN2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=S |
Introduction
N-[5-(2,4-Dichloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide is a complex organic compound that combines a thiazolidine core with a nicotinamide moiety. This compound is of interest due to its potential biological activities, which can be attributed to the presence of both the thiazolidine ring and the nicotinamide group. The thiazolidine ring is known for its versatility in medicinal chemistry, often being used in compounds with antimicrobial, antiviral, and anticancer properties . Nicotinamide, a form of vitamin B3, is involved in various biological processes and has been studied for its potential in treating diseases related to metabolic disorders and skin conditions.
Biological Activities and Potential Applications
Thiazolidine derivatives have been extensively studied for their biological activities, including antimicrobial, antiviral, and anticancer properties . The addition of a nicotinamide group could potentially enhance these activities by introducing additional pharmacological properties. Nicotinamide is known for its role in cellular metabolism and has been explored for its potential in treating conditions such as diabetes and skin disorders.
Table 1: Biological Activities of Related Thiazolidine Compounds
| Compound Name | Biological Activity |
|---|---|
| Rhodanines | Antiviral, Anticancer |
| Thiazolidines | Antimicrobial, Antiviral |
| Nicotinamide | Metabolic Regulation, Skin Health |
Table 2: Potential Modifications and Expected Outcomes
| Modification | Expected Outcome |
|---|---|
| Substitution of Dichloro Groups | Altered Lipophilicity and Biological Activity |
| Variation of Nicotinamide Moiety | Changes in Pharmacological Properties |
| Introduction of Additional Functional Groups | Enhanced Interaction with Biological Targets |
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